8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine is a complex organic compound characterized by its unique spirocyclic structure, which includes a phenyl group, an oxa (oxygen-containing) ring, and an azaspiro (nitrogen-containing) ring. Its molecular formula is and it has a molecular weight of approximately 230.31 g/mol. This compound is significant in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science, serving as a building block for more complex molecules and spirocyclic compounds with therapeutic potential.
The synthesis of 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine typically involves several steps:
Industrial production methods may utilize continuous flow reactors to enhance the efficiency and control of reaction parameters. This approach allows for optimized yields and purity levels, which are critical for subsequent applications. Purification techniques such as crystallization or chromatography are typically employed to isolate the final product in high purity.
The molecular structure of 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine features a spirocyclic framework where two rings share a single atom, contributing to its unique properties. The presence of both nitrogen and oxygen atoms within the structure enhances its reactivity and potential biological activity.
Key structural data include:
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine can participate in various chemical reactions:
The choice of reagents and conditions is crucial for achieving desired reaction outcomes. For instance, oxidation reactions require controlled conditions to prevent overoxidation, while substitution reactions may involve various nucleophiles depending on the desired product.
Some notable physical properties include:
Chemical properties include:
The compound's stability under various conditions (temperature, pH) is essential for its application in scientific research and industry.
8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amines' applications span multiple fields:
This compound represents a significant area of interest due to its versatile applications in chemistry and biology, paving the way for future research and development initiatives aimed at harnessing its full potential.
The systematic name 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine provides a complete topological description of this compound. According to IUPAC conventions, "spiro[4.5]" denotes a bicyclic system with a shared quaternary carbon atom (the spiro atom) connecting two rings: one cyclohexane ring (6 atoms including spiro atom) and one cyclopentane ring (5 atoms including spiro atom). The prefix "1-oxa-3-aza" specifies that positions 1 and 3 in the smaller ring are occupied by oxygen and nitrogen atoms, respectively. The suffix "dec-2-en-2-amine" indicates a ten-atom system with an enamine double bond between positions 2 and 3, and an amino group attached to the sp²-hybridized carbon at position 2. The "8-phenyl" substituent locates an aromatic ring at position 8 of the decane system, corresponding to the cyclohexane ring. This complex nomenclature precisely defines the molecular connectivity essential for unambiguous chemical identification [1].
Table 1: Fundamental Chemical Descriptors of 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine
Property | Value |
---|---|
CAS Registry Number | 1483028-45-0 |
Molecular Formula | C₁₄H₁₈N₂O |
Molecular Weight | 230.31 g/mol |
MDL Number | MFCD21032397 |
SMILES Notation | NC(O1)=NCC21CCC(C3=CC=CC=C3)CC2 |
Hybridization Features | Spiro carbon, enamine, tertiary amine |
Structural Class | Heterospirocycle (O,N-containing) |
The molecular architecture presents several electronically distinct regions: the spiro-conjugated system imposes perpendicular orientation between the two rings, limiting π-orbital overlap while creating a well-defined three-dimensional shape. The enamine functionality (C=N) conjugated with the exocyclic amine group creates an electron-rich domain capable of acting as a hydrogen bond acceptor (via the nitrogen lone pair) and donor (through the amine hydrogens). The oxygen atom contributes to the polar surface area and influences molecular dipole. The phenyl substituent provides a hydrophobic aromatic surface for potential π-stacking interactions. This combination of hydrophobic (cycloaliphatic/aromatic) and hydrophilic (amine, enamine, oxygen) domains creates a balanced amphiphilic character that influences solubility and membrane permeability. The synthetic accessibility of this scaffold is demonstrated by commercial availability, though specialized cold-chain transportation may be required for stability, indicating potential sensitivity to environmental conditions [1] [3].
The synthesis of such spirocyclic systems typically involves strategic ring-forming reactions. A common approach employs cyclohexanone derivatives as starting materials, introducing the spiro center through alkylation or condensation reactions. The enamine formation often constitutes a critical step, potentially involving condensation of ketones with amines followed by dehydration. Alternative routes may utilize cycloaddition chemistry or transition-metal catalyzed cyclizations to construct the spirocyclic core. Modifications at the phenyl ring can be achieved through electrophilic aromatic substitution or cross-coupling reactions post-assembly of the core structure, allowing for derivative diversification. These synthetic pathways highlight the compound's role as a versatile intermediate for generating structurally diverse analogs [3] [6].
The exploration of spirocyclic frameworks in medicinal chemistry represents a fascinating trajectory from natural product inspiration to rational design. Initial interest emerged from the structural complexity of naturally occurring spiro compounds like the alkaloid sparteine, observed to possess significant biological activities. Early synthetic efforts in the late 19th and early 20th centuries, notably by Adolf Baeyer, established fundamental synthetic methodologies and nomenclature systems for these architecturally complex molecules. However, synthetic challenges limited their widespread application in drug development until the late 20th century, when advancements in catalysis (particularly asymmetric synthesis) and ring-forming reactions (e.g., intramolecular Heck reactions, spirocyclizations) enabled more efficient construction of these stereochemically rich scaffolds [2].
The strategic value of spirocycles became increasingly evident during the 1990s-2000s as medicinal chemists confronted limitations of "flat" aromatic compounds. Excessive planar molecular frameworks were correlated with poor solubility, promiscuous binding, and metabolic instability. This period witnessed a paradigm shift toward three-dimensionality, with spirocycles offering a solution through their inherent structural rigidity and high fraction of sp³-hybridized carbons (Fsp³). Computational analyses revealed that increased Fsp³ correlates with improved developability, including enhanced solubility and reduced risk of toxicity. Spirocyclic compounds, characterized by their high Fsp³, thus emerged as privileged scaffolds for addressing pharmacokinetic challenges while maintaining target affinity [2].
Table 2: Key Milestones in Spirocyclic Compound Development for Therapeutics
Time Period | Development Phase | Representative Advances |
---|---|---|
1890s | Foundational Chemistry | Baeyer's nomenclature system for spiro compounds |
1950-1970s | Natural Product Isolation | Discovery of bioactive spirocyclic alkaloids & antibiotics |
1980-1990s | Synthetic Methodology Development | Catalytic asymmetric synthesis of spirocenters |
2000-2010s | Rational Scaffold Application | Spirocycles for solubility & metabolic stability enhancement |
2020s | Targeted Molecular Design | Spirocyclic kinase inhibitors (e.g., RAF, JAK1 inhibitors) |
Contemporary drug discovery programs increasingly incorporate spirocyclic motifs as versatile structural tools to overcome specific developability hurdles. For instance, the introduction of spiro scaffolds has been successfully employed to disrupt molecular planarity, thereby improving aqueous solubility and reducing crystallization tendency. The constrained geometry also minimizes entropic penalties upon target binding, potentially enhancing potency. Furthermore, the three-dimensional structure reduces vulnerability to metabolic oxidation by shielding potential sites from cytochrome P450 enzymes. This historical trajectory demonstrates how 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine represents the culmination of decades of research into geometrically complex, saturated heterocycles designed to overcome the limitations of traditional flat molecules in drug development [2] [6].
The incorporation of spirocyclic scaffolds like 1-oxa-3-azaspiro[4.5]decane into bioactive compounds addresses multiple challenges in drug design through unique molecular property modulation. These scaffolds serve as conformational anchors that restrict rotational freedom, pre-organizing the molecule into biologically relevant conformations. This reduces the entropic penalty upon binding to biological targets, potentially enhancing affinity and selectivity. Additionally, the spiro structure introduces chiral complexity without creating diastereomers (when symmetrical), simplifying stereochemical considerations. The strategic placement of heteroatoms (oxygen and nitrogen) creates defined hydrogen-bonding pharmacophores critical for specific target interactions while maintaining appropriate lipophilicity [2] [6].
The spatial projection of substituents enabled by the spiro architecture allows for optimal vector orientation in target binding pockets. For instance, the phenyl group in 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine extends perpendicularly to the plane of the saturated rings, enabling simultaneous engagement with hydrophobic regions and functional group interactions. This three-dimensional display capability makes spirocycles particularly valuable for targeting protein-protein interfaces and allosteric sites, which often feature complex, topographically varied surfaces less accessible to planar molecules. The rigidity of the scaffold also reduces the risk of off-target interactions by limiting conformational adaptability to unrelated binding sites [2] [9].
Specific therapeutic applications demonstrate the versatility of this structural motif. Spirocyclic derivatives have been designed as neuropeptide Y5 receptor (NPY5R) antagonists for treating eating disorders, leveraging the scaffold's ability to position aromatic and hydrogen-bonding groups for optimal receptor engagement. In enzyme inhibition, structurally related 1-oxa-8-azaspiro[4.5]decane carboxamides function as potent fatty acid amide hydrolase (FAAH) inhibitors for pain management, with the spiro core contributing to enhanced blood-brain barrier penetration. Similarly, spirocyclic ureas derived from secondary amines exhibit potent soluble epoxide hydrolase (sEH) inhibition, benefiting from the scaffold's metabolic stability and bioavailability. The structural similarity of these pharmacologically active compounds to 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine highlights its potential as a precursor for diverse therapeutic agents [3] [8] [9].
Table 3: Therapeutic Applications of Related Spirocyclic Scaffolds
Biological Target | Therapeutic Area | Structural Features | Role of Spirocycle |
---|---|---|---|
Neuropeptide Y5 Receptor (NPY5R) | Eating Disorders | 1-Oxa-3-azaspiro[4.5]dec-2-en-2-amine derivatives | Conformational restraint for receptor antagonism |
Soluble Epoxide Hydrolase (sEH) | Hypertension, Inflammation | Spirocyclic secondary amine-derived ureas | Enhanced bioavailability & target engagement |
Fatty Acid Amide Hydrolase (FAAH) | Pain, Anxiety | 1-Oxa-8-azaspiro[4.5]decane-8-carboxamides | Optimal lipophilicity for CNS penetration |
Kinases (RAF, JAK1) | Oncology, Inflammation | Spiro amides & carboxamides | Solubility enhancement & selectivity modulation |
Physicochemical advantages include improved aqueous solubility despite moderate molecular weight, attributable to the reduced crystal lattice energy of non-planar structures and the presence of heteroatoms. The balanced lipophilicity facilitates membrane permeability while avoiding excessive hydrophobicity. This balance is quantified through calculated parameters like topological polar surface area (TPSA) and logP values, which often fall within desirable ranges for drug-like molecules when spirocycles are incorporated. Additionally, the metabolic resistance of quaternary spiro centers reduces oxidative metabolism, potentially extending half-life. These property enhancements explain the privileged status of spirocyclic scaffolds in addressing the multi-parameter optimization challenges inherent in modern drug discovery, positioning 8-Phenyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine as a structurally refined intermediate with significant potential for further pharmacological exploration [2] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2